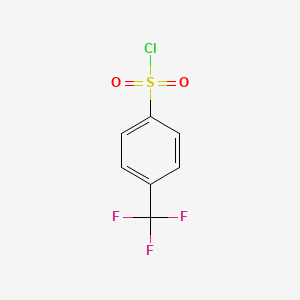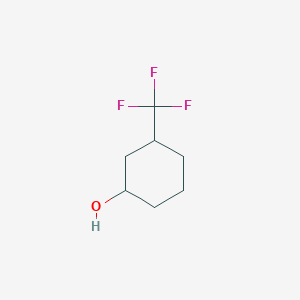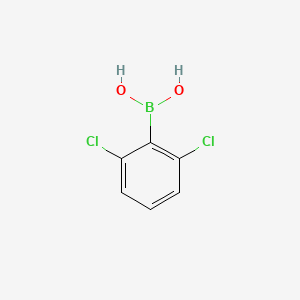
2,6-Dichlorophenylboronic Acid
Vue d'ensemble
Description
2,6-Dichlorophenylboronic Acid is a chemical compound with the empirical formula C6H5BCl2O2 and a molecular weight of 190.82 . It is used as a reagent for palladium-catalyzed Stille and Suzuki-Miyaura cross-couplings, and in the preparation of common building blocks for pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of 2,6-Dichlorophenylboronic Acid is represented by the SMILES string OB(O)c1c(Cl)cccc1Cl . The InChI key is CXDPUSMFYPQXCV-UHFFFAOYSA-N . Further analysis of the molecular structure was not found in the search results.Chemical Reactions Analysis
2,6-Dichlorophenylboronic Acid is used as a reagent for palladium-catalyzed Stille and Suzuki-Miyaura cross-couplings . It is also used in the preparation of common building blocks for pharmaceuticals and agrochemicals .Physical And Chemical Properties Analysis
2,6-Dichlorophenylboronic Acid is a solid compound . It has a density of 1.5±0.1 g/cm3, a boiling point of 341.8±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 42.9±0.4 cm3 .Applications De Recherche Scientifique
Spectroscopic Analysis and Molecular Structure
- Infrared and Raman Spectroscopy : 2,6-Dichlorophenylboronic acid has been studied using spectroscopic techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy. These studies provide insights into the molecular structure and vibrations of phenylboronic acids, contributing to our understanding of their chemical behavior and potential applications in various fields, including materials science and chemistry (Kurt, Sertbakan, Özduran, & Karabacak, 2009).
Polymorphic Control in Crystallization
- Additive Crystallization Approach : Research on 2,6-dimethoxyphenylboronic acid, a structurally related compound, demonstrates the use of additives like surfactants in controlling the polymorphic outcome during crystallization. This insight is significant for phenylboronic acids in general and could be applicable to 2,6-Dichlorophenylboronic acid, particularly in pharmaceuticals and material sciences (Semjonova & Be̅rziņš, 2022).
Chemical Analysis and Detection
- Chromatographic Properties : Studies on various boronic acids, including 2,6-dichlorobenzeneboronic acid, a compound similar to 2,6-Dichlorophenylboronic acid, provide valuable data on their range of application, volatility, sensitivity, and stability. This information is crucial for analytical chemistry, particularly in the development of chromatographic methods for detecting and analyzing bifunctional compounds (Poole, Singhawangcha, & Zlatkis, 1979).
Nanotechnology and Drug Delivery
- Phenylboronic Acid-decorated Nanomaterials : Phenylboronic acid derivatives, including 2,6-Dichlorophenylboronic acid, are being explored in the fabrication of polymeric nanomaterials for advanced bio-applications. Their unique chemistry and ability to form reversible complexes make them promising for diagnostic and therapeutic applications, particularly in drug delivery systems and biosensors (Lan & Guo, 2019).
Environmental Remediation
- Phytoremediation of Herbicides : Related research on 2,4-dichlorophenoxyacetic acid, which shares structural similarities with 2,6-Dichlorophenylboronic acid, indicates the potential use of certain boronic acids in enhancing the phytoremediation of herbicide-contaminated substrates. This could be significant in environmental science for the remediation of soil and water contaminated with herbicides (Germaine et al., 2006).
Safety And Hazards
2,6-Dichlorophenylboronic Acid is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It is harmful if swallowed and causes serious eye irritation . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . It should be stored in a well-ventilated place and kept in a tightly closed container .
Propriétés
IUPAC Name |
(2,6-dichlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BCl2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDPUSMFYPQXCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370223 | |
| Record name | 2,6-Dichlorophenylboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichlorophenylboronic Acid | |
CAS RN |
73852-17-2 | |
| Record name | 2,6-Dichlorophenylboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichlorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Amino[(4-fluorobenzyl)sulfanyl]methaniminium chloride](/img/structure/B1333472.png)
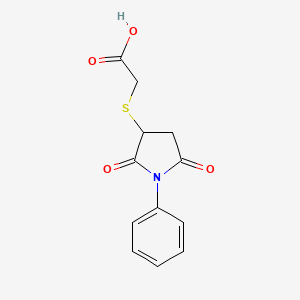
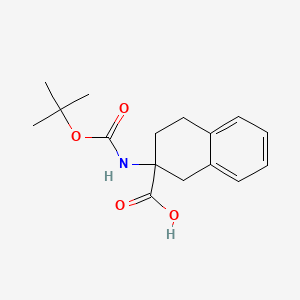
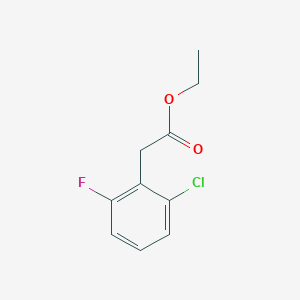
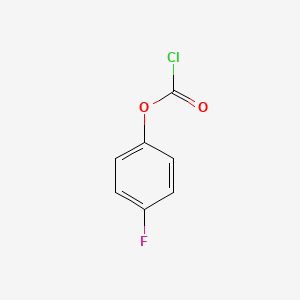
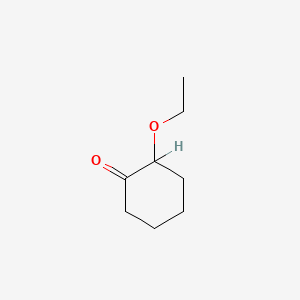
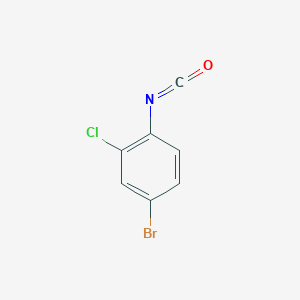
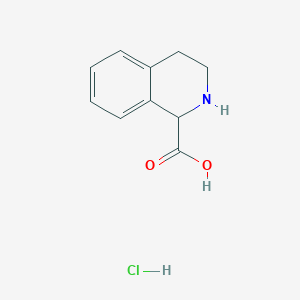
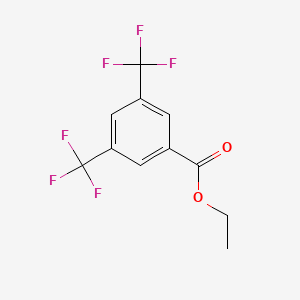
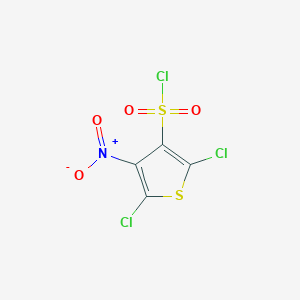
![1-[4-(2,4-Dichlorophenoxy)phenyl]ethan-1-one](/img/structure/B1333492.png)
![N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B1333493.png)
